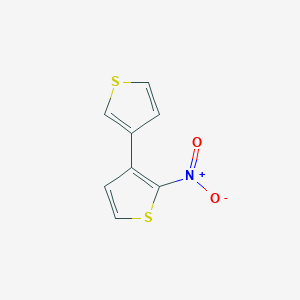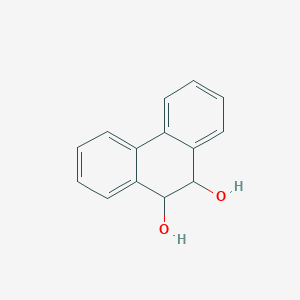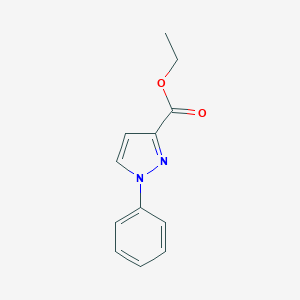![molecular formula C14H13NO2 B186837 N-[2-(hydroxymethyl)phenyl]benzamide CAS No. 6289-87-8](/img/structure/B186837.png)
N-[2-(hydroxymethyl)phenyl]benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[2-(hydroxymethyl)phenyl]benzamide, also known as 2-HMPB, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. This compound is a derivative of benzamide and has a hydroxymethyl group attached to the phenyl ring.
作用机制
The mechanism of action of N-[2-(hydroxymethyl)phenyl]benzamide is not fully understood. However, studies have suggested that this compound exerts its effects through various pathways. In cancer cells, N-[2-(hydroxymethyl)phenyl]benzamide induces apoptosis by activating the caspase cascade and downregulating anti-apoptotic proteins. It also inhibits the PI3K/Akt pathway, which is involved in cell survival and proliferation. In addition, N-[2-(hydroxymethyl)phenyl]benzamide has been shown to inhibit the NF-κB pathway, which is involved in inflammation and cancer progression.
Inhibition of acetylcholinesterase and butyrylcholinesterase by N-[2-(hydroxymethyl)phenyl]benzamide is believed to occur through the formation of a covalent bond between the hydroxymethyl group and the active site of the enzyme. This results in the inhibition of enzyme activity and an increase in acetylcholine levels.
生化和生理效应
N-[2-(hydroxymethyl)phenyl]benzamide has been shown to have various biochemical and physiological effects. In cancer cells, this compound inhibits cell growth and induces apoptosis. It also inhibits the activity of certain enzymes such as acetylcholinesterase and butyrylcholinesterase, which can improve cognitive function. In addition, N-[2-(hydroxymethyl)phenyl]benzamide has been shown to have anti-inflammatory properties.
实验室实验的优点和局限性
One advantage of using N-[2-(hydroxymethyl)phenyl]benzamide in lab experiments is its high purity and good yields. This makes it easier to obtain and work with in the laboratory. In addition, this compound has been shown to have good reactivity and can undergo various reactions to yield different products.
One limitation of using N-[2-(hydroxymethyl)phenyl]benzamide in lab experiments is its potential toxicity. Studies have shown that this compound can be toxic to certain cell lines at high concentrations. Therefore, it is important to use appropriate safety measures when working with this compound.
未来方向
There are several future directions for the research of N-[2-(hydroxymethyl)phenyl]benzamide. One direction is to further investigate its anticancer properties and potential use as an anti-inflammatory agent. Another direction is to explore its use as a building block for the synthesis of novel materials. In addition, more studies are needed to fully understand the mechanism of action of this compound and its effects on different pathways.
合成方法
The synthesis method of N-[2-(hydroxymethyl)phenyl]benzamide involves the reaction of 2-aminobenzamide with formaldehyde in the presence of a catalyst such as hydrochloric acid. The resulting product is then treated with sodium hydroxide to obtain N-[2-(hydroxymethyl)phenyl]benzamide. This method has been reported to yield high purity and good yields.
科学研究应用
N-[2-(hydroxymethyl)phenyl]benzamide has been studied for its potential applications in various fields such as medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, this compound has been evaluated for its anticancer properties. Studies have shown that N-[2-(hydroxymethyl)phenyl]benzamide inhibits the growth of cancer cells by inducing apoptosis and cell cycle arrest. In addition, it has also been investigated for its potential use as an anti-inflammatory agent.
In biochemistry, N-[2-(hydroxymethyl)phenyl]benzamide has been studied for its ability to inhibit the activity of certain enzymes such as acetylcholinesterase and butyrylcholinesterase. These enzymes are involved in the breakdown of acetylcholine, a neurotransmitter that plays a role in cognitive function. Inhibition of these enzymes can lead to an increase in acetylcholine levels, which can improve cognitive function.
In materials science, N-[2-(hydroxymethyl)phenyl]benzamide has been studied for its potential use as a building block for the synthesis of novel materials such as polymers and dendrimers. This compound has been shown to have good reactivity and can undergo various reactions to yield different products.
属性
CAS 编号 |
6289-87-8 |
|---|---|
产品名称 |
N-[2-(hydroxymethyl)phenyl]benzamide |
分子式 |
C14H13NO2 |
分子量 |
227.26 g/mol |
IUPAC 名称 |
N-[2-(hydroxymethyl)phenyl]benzamide |
InChI |
InChI=1S/C14H13NO2/c16-10-12-8-4-5-9-13(12)15-14(17)11-6-2-1-3-7-11/h1-9,16H,10H2,(H,15,17) |
InChI 键 |
MVWSJVBIHYZISY-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(=O)NC2=CC=CC=C2CO |
规范 SMILES |
C1=CC=C(C=C1)C(=O)NC2=CC=CC=C2CO |
其他 CAS 编号 |
6289-87-8 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![5,6,7,8-Tetrahydro-4H-cyclohepta[b]thiophene-2-carboxylic acid](/img/structure/B186762.png)

![methyl 5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxylate](/img/structure/B186766.png)





